molecular formula C16H20N2O2S2 B2589263 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 946374-49-8

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2589263
CAS No.: 946374-49-8
M. Wt: 336.47
InChI Key: OBSQPNJPBIDKEJ-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide: is a synthetic organic compound that features a morpholine ring and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-bromoethyl thiophene with morpholine under basic conditions to form the intermediate N-(2-morpholinoethyl)thiophene.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-thiophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to yield reduced forms of the thiophene rings.

    Substitution: The compound can participate in substitution reactions, especially at the thiophene rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under suitable conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.

    Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.

Industry:

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Polymer Science: It may be incorporated into polymers to impart unique characteristics.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the morpholine and thiophene rings allows for diverse interactions with biological macromolecules, potentially affecting various signaling pathways.

Comparison with Similar Compounds

  • N-(2-morpholinoethyl)-2-thiophenecarboxamide
  • N-(2-piperidinoethyl)-2-thiophenecarboxamide
  • N-(2-morpholinoethyl)-2-furancarboxamide

Comparison:

  • Structural Differences: The presence of different heterocyclic rings (thiophene vs. furan) or different amine groups (morpholine vs. piperidine) can significantly alter the compound’s properties.
  • Unique Features: N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide is unique due to the combination of morpholine and two thiophene rings, which may confer distinct electronic and steric properties, influencing its reactivity and interactions.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-16(10-14-2-1-8-22-14)17-11-15(13-3-9-21-12-13)18-4-6-20-7-5-18/h1-3,8-9,12,15H,4-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSQPNJPBIDKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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